molecular formula C20H23BrN2O4S B11360850 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide

Cat. No.: B11360850
M. Wt: 467.4 g/mol
InChI Key: ZDSTZLNUWVHEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide is a complex organic compound that features a brominated dibenzo[c,e][1,2]thiazine core

Preparation Methods

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Bromination: Introduction of a bromine atom into the dibenzo[c,e][1,2]thiazine core.

    Oxidation: Conversion of the thiazine sulfur to its dioxide form.

    Acetylation: Attachment of the acetamide group.

    Alkylation: Introduction of the isopropoxypropyl side chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur or other reactive sites.

    Reduction: Reduction reactions can target the bromine or the sulfur dioxide groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar compounds include other brominated dibenzo[c,e][1,2]thiazine derivatives and acetamide-containing molecules. Compared to these, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of the isopropoxypropyl side chain, which may confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject for further research and development.

Properties

Molecular Formula

C20H23BrN2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C20H23BrN2O4S/c1-14(2)27-11-5-10-22-20(24)13-23-18-9-8-15(21)12-17(18)16-6-3-4-7-19(16)28(23,25)26/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,22,24)

InChI Key

ZDSTZLNUWVHEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.